TASP0415914
Description
Properties
Molecular Formula |
C13H17N5O3S |
|---|---|
Molecular Weight |
323.37 |
Appearance |
white solid powder |
Synonyms |
TASP0415914; TASP 0415914; TASP0415914; N-(5-(3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)acetamide |
Origin of Product |
United States |
Discovery and Medicinal Chemistry of Tasp0415914
Historical Context of PI3Kγ Inhibitor Development
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival. nih.gov The Class I PI3Ks are further divided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ). zuj.edu.jo While isoforms like PI3Kα are ubiquitously expressed, the expression of PI3Kγ and PI3Kδ is predominantly restricted to leukocytes. nih.gov This leukocyte-specific expression has made PI3Kγ an attractive therapeutic target for inflammatory and autoimmune disorders, such as rheumatoid arthritis. nih.govnih.gov
The inhibition of PI3Kγ is believed to modulate the immune response, offering a promising strategy for treating various inflammatory conditions. nih.gov For instance, both genetic and pharmacological inhibition of PI3Kγ have demonstrated efficacy in reducing inflammation in preclinical models of arthritis. nih.gov The development of PI3K inhibitors began with broad-spectrum or pan-PI3K inhibitors. However, the desire to minimize off-target effects and improve safety profiles has driven intensive research toward developing isoform-selective inhibitors. zuj.edu.jocell-stress.com
Achieving high selectivity for PI3Kγ has been a significant challenge for medicinal chemists due to the high degree of similarity in the ATP-binding site across the different PI3K isoforms. cell-stress.com Despite these hurdles, dedicated research efforts have led to the discovery of potent and selective PI3Kγ inhibitors, with TASP0415914 emerging as a notable success from a series of 2-amino-5-oxadiazolyl thiazoles. zuj.edu.jonih.gov
Design Principles and Iterative Optimization Strategies for this compound
The discovery of this compound was the result of a systematic medicinal chemistry campaign that involved the synthesis and evaluation of a series of 2-amino-5-oxadiazolyl thiazole (B1198619) derivatives. nih.gov The primary goal was to identify a potent and orally bioavailable PI3Kγ inhibitor with a favorable selectivity profile.
Researchers at Taisho Pharmaceutical initiated a program to discover novel PI3Kγ inhibitors. nih.gov Their work focused on a 2-amino-5-oxadiazolyl thiazole scaffold. Through iterative modifications of this core structure, they conducted extensive structure-activity relationship (SAR) studies to optimize the compound's potency against PI3Kγ. nih.gov
The initial lead compound showed moderate activity. The optimization strategy involved modifying three key regions of the molecule: the substituent on the 2-amino group of the thiazole ring, the group at the 4-position of the thiazole ring, and the substituent on the 1,2,4-oxadiazole (B8745197) ring.
A selection of key compounds from the SAR studies is presented below, highlighting the impact of structural changes on PI3Kγ inhibitory activity. The introduction of a methyl group at the 4-position of the thiazole was found to be beneficial. Modifications at the 2-amino position showed that a simple acetamide (B32628) was optimal. The most significant gains in potency were achieved by exploring different substituents on the oxadiazole ring, culminating in the identification of the 3-hydroxypiperidin-1-yl group as the most effective moiety. nih.gov
| Compound | R1 (at 2-amino) | R2 (at thiazole-4) | R3 (on oxadiazole) | PI3Kγ IC50 (nM) |
| 8a | Ac | Me | morpholino | 110 |
| 8d | Ac | Me | 4-hydroxypiperidin-1-yl | 49 |
| 8h | Ac | Me | (S)-3-hydroxypyrrolidin-1-yl | 61 |
| 8i | Ac | Me | (R)-3-hydroxypiperidin-1-yl | 29 |
| This compound (8j) | Ac | Me | (S)-3-hydroxypiperidin-1-yl | 29 |
Data sourced from Bioorganic & Medicinal Chemistry, 2013, 21(24):7578-83. nih.gov
The detailed SAR studies revealed the critical role of specific chemical groups within the this compound structure in conferring high binding affinity and selectivity for PI3Kγ. nih.gov
2-Acetamido Group: The acetamide moiety at the 2-position of the thiazole ring was found to be crucial for potent inhibitory activity. nih.gov
4-Methylthiazole Core: The presence of the methyl group at the 4-position of the central thiazole scaffold consistently contributed to enhanced potency compared to analogs with hydrogen at this position. nih.gov
1,2,4-Oxadiazole Linker: This five-membered heterocyclic ring serves as a key linker, properly orienting the substituents for optimal interaction with the enzyme's binding pocket. nih.goveurekaselect.com
3-Hydroxypiperidine (B146073) Moiety: This was the most critical discovery in the optimization process. Introducing a piperidine (B6355638) ring on the oxadiazole significantly improved potency. Furthermore, the presence and stereochemistry of the hydroxyl group on the piperidine ring were paramount. The (S)-3-hydroxypiperidin-1-yl group in this compound provided the best activity profile, demonstrating a potent IC50 value of 29 nM against PI3Kγ. nih.gov This specific moiety is thought to enhance binding affinity through favorable interactions within the PI3Kγ active site.
Synthetic Methodologies for this compound and Related Analogs
The synthesis of this compound and its analogs was achieved through a multi-step sequence, demonstrating practical and scalable chemical transformations. nih.gov
A retrosynthetic analysis of this compound breaks the molecule down into simpler, more readily available starting materials. ias.ac.injournalspress.com The final acetamide group can be installed from a key amine intermediate. The central 2-amino-5-oxadiazolyl thiazole core is constructed by forming the oxadiazole ring from a nitrile precursor. This nitrile-thiazole intermediate can be traced back to a 2-aminothiazole (B372263) derivative. This core 2-aminothiazole scaffold is accessible through a Hantzsch thiazole synthesis.
The key intermediates identified through this analysis are:
N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}amine
2-Amino-4-methyl-N'-hydroxythiazole-5-carboximidamide
Ethyl 2-amino-4-methylthiazole-5-carboxylate
(S)-piperidin-3-ol
The forward synthesis, as described by Oka et al., begins with the construction of the substituted thiazole ring. nih.gov
Thiazole Ring Formation: The synthesis starts with the formation of ethyl 2-amino-4-methylthiazole-5-carboxylate. This is a classic Hantzsch-type thiazole synthesis.
Amide and Nitrile Formation: The ester group on the thiazole is converted to a primary amide, which is then dehydrated to form the corresponding nitrile, yielding 2-amino-4-methylthiazole-5-carbonitrile.
Oxadiazole Ring Construction: The nitrile is treated with hydroxylamine (B1172632) to form an N-hydroxy-imidamide intermediate. researchgate.net This intermediate is then cyclized with an appropriate acylating agent, in this case derived from (S)-piperidin-3-ol, to form the 1,2,4-oxadiazole ring. This step connects the piperidine moiety to the core scaffold.
Final Acetylation: The final step involves the acetylation of the 2-amino group on the thiazole ring to furnish the target compound, this compound. nih.gov
This synthetic route proved effective for generating a library of analogs for the SAR studies by varying the piperidine-derived component in the oxadiazole formation step. nih.gov
Scalability Considerations in Laboratory Synthesis
The successful transition of a drug candidate from a laboratory-scale synthesis to a larger, more scalable process is a critical aspect of medicinal chemistry and pharmaceutical development. While the initial discovery and optimization of a compound like this compound focus on rapid analog synthesis and establishing structure-activity relationships (SAR), scalability introduces a new set of challenges that must be addressed to ensure efficient, safe, and cost-effective production. The laboratory synthesis of this compound, as reported in the literature, involves a multi-step sequence that, while effective for producing small quantities for initial studies, presents several considerations for scale-up.
The synthesis of this compound hinges on the construction of its core 2-amino-5-(1,2,4-oxadiazol-3-yl)thiazole scaffold. The reported laboratory-scale synthesis provides a viable route, but scaling this process requires careful evaluation of each step for potential bottlenecks, safety hazards, and economic viability. Key areas of consideration include the choice of starting materials, the efficiency and robustness of each chemical transformation, and the purification methods employed.
One of the pivotal steps in the synthesis is the formation of the 1,2,4-oxadiazole ring. This is often achieved through the cyclization of an O-acyl amidoxime (B1450833) intermediate. While effective on a small scale, the generation and handling of amidoximes can present challenges. Alternative, more scalable methods for 1,2,4-oxadiazole synthesis, such as one-pot procedures from nitriles and carboxylic acids, could be explored to improve process efficiency and reduce the number of isolated intermediates. acs.org
The formation of the thiazole ring is another critical transformation. The Hantzsch thiazole synthesis and its variations are commonly used but can sometimes require harsh conditions or produce side products that complicate purification on a larger scale. The development of milder and more regioselective methods for constructing the substituted thiazole core would be beneficial for a scalable synthesis.
The following table outlines some of the key scalability considerations for the laboratory synthesis of this compound, along with potential optimization strategies.
| Synthetic Step | Potential Scalability Challenges | Potential Optimization Strategies |
| Thiazole Core Synthesis | Use of potentially hazardous reagents (e.g., α-haloketones). Purification by column chromatography may not be feasible for large quantities. | Explore alternative, milder synthetic routes to the thiazole core. chemrxiv.org Develop crystallization-based purification methods. |
| 1,2,4-Oxadiazole Formation | Isolation and handling of potentially unstable amidoxime intermediates. Use of coupling reagents that can be expensive and generate significant waste. | Investigate one-pot synthesis protocols to avoid isolation of intermediates. acs.org Utilize more atom-economical and cost-effective cyclization conditions. beilstein-journals.org |
| Piperidine Moiety Introduction | Potential for side reactions and difficulties in purification. | Optimize reaction conditions to improve yield and selectivity. Develop robust workup and isolation procedures. |
| Final Deprotection | Harsh deprotection conditions that may affect other functional groups. Incomplete deprotection leading to impurities. | Screen for milder and more selective deprotection methods. Implement in-process controls to monitor reaction completion. |
| Overall Process | Multiple steps leading to lower overall yield. Use of solvents that are not environmentally friendly or difficult to remove at scale. | Develop a more convergent synthetic strategy. Conduct a green chemistry assessment to select more sustainable solvents and reagents. |
Molecular and Cellular Mechanisms of Action of Tasp0415914
Direct Enzyme Inhibition Profile
Specificity for PI3Kγ Kinase Activity
TASP0415914 exhibits a notable specificity for the γ isoform of phosphoinositide 3-kinase (PI3K). Research has established its half-maximal inhibitory concentration (IC₅₀) for PI3Kγ at 29 nM. medchemexpress.comcaymanchem.comworktribe.com This targeted inhibition is a key feature of its molecular profile, distinguishing it from pan-PI3K inhibitors that affect multiple isoforms and can lead to broader, off-target effects. The development of this compound arose from systematic structure-activity relationship (SAR) studies aimed at optimizing thiazole-oxadiazole derivatives for enhanced PI3Kγ selectivity and metabolic stability. A key structural modification, the introduction of a 3-hydroxypiperidinyl group to the oxadiazole moiety, was instrumental in improving its binding affinity to the ATP pocket of PI3Kγ while minimizing interactions with other PI3K isoforms.
Inhibition of Downstream Signaling Effectors, Including Akt Kinase Activity
The inhibitory action of this compound on PI3Kγ directly impacts downstream signaling components. One of the primary effectors of PI3K is the serine/threonine kinase Akt, also known as protein kinase B (PKB). This compound has been shown to inhibit Akt activity, with an IC₅₀ value of 294 nM. medchemexpress.comcaymanchem.com This indicates that while this compound is more potent against PI3Kγ, it also effectively curtails the activity of this crucial downstream kinase. medchemexpress.comcaymanchem.com The inhibition of Akt phosphorylation is a direct consequence of blocking PI3Kγ, thereby disrupting the signaling cascade. medchemexpress.comdntb.gov.ua
Modulation of Intracellular Signaling Pathways
Impact on PI3K/Akt/mTOR Signaling Axis
The PI3K/Akt/mTOR pathway is a critical intracellular signaling axis that governs cell cycle regulation, proliferation, and survival. wikipedia.orgmdpi.com The inhibitory effect of this compound on PI3Kγ and subsequently on Akt places it as a modulator of this entire pathway. medchemexpress.comtargetmol.cn By reducing the activity of PI3Kγ, this compound curtails the phosphorylation and activation of Akt. medchemexpress.com Activated Akt has numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis and cell growth. wikipedia.orgbio-rad-antibodies.com Therefore, the inhibition of PI3Kγ by this compound leads to a downstream suppression of the PI3K/Akt/mTOR signaling axis. targetmol.cnbiosynth.com Dysregulation of this pathway is a hallmark of various diseases, including cancer, where it can lead to uncontrolled cell growth and proliferation. mdpi.comnih.gov
Cross-talk with Other Key Signaling Cascades (e.g., MAPK, JAK/STAT)
The PI3K/Akt/mTOR pathway does not operate in isolation and exhibits significant cross-talk with other major signaling cascades, including the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. biosynth.com The MAPK pathway is another crucial regulator of cell proliferation and other cellular processes. thno.org Research suggests that inhibitors of the PI3K/Akt pathway can influence MAPK signaling. worktribe.comthno.org
The JAK/STAT pathway is essential for transmitting signals from cytokines and growth factors, playing a pivotal role in immunity and inflammation. assaygenie.comnih.govnih.gov There is evidence of integration between the JAK-STAT and PI3K/Akt/mTOR pathways. wikipedia.org The activation of JAKs can lead to the phosphorylation of receptors that, in turn, can recruit and activate PI3K, thus linking the two pathways. wikipedia.org While direct studies detailing the specific effects of this compound on the MAPK and JAK/STAT pathways are limited, its action on the PI3K/Akt hub suggests a potential for indirect modulation of these interconnected signaling networks.
Cellular Efficacy and Pathway Engagement
The inhibitory effects of this compound on its direct targets and associated signaling pathways have been validated in cellular models. In a cell-based assay using mouse RAW264.7 cells, this compound demonstrated potent inhibition of C5a-mediated Akt/PKB phosphorylation, a downstream marker of PI3Kγ activity. medchemexpress.com This confirms the engagement of this compound with its intended target within a cellular context and its ability to effectively block the signaling cascade.
Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Cell Line | Assay Description |
|---|---|---|---|
| PI3Kγ | 29 | - | Enzyme activity assay |
Inhibition of PI3Kγ-Dependent Cell-Based Assays
The efficacy of this compound as a PI3Kγ inhibitor has been quantitatively demonstrated in various cell-based assays. patsnap.commedkoo.com Research has established its high potency against PI3Kγ, with a half-maximal inhibitory concentration (IC₅₀) of 29 nM. caymanchem.commedchemexpress.comtargetmol.com This indicates that a low concentration of the compound is sufficient to significantly inhibit the enzyme's activity.
Furthermore, studies highlight the selectivity of this compound. While it potently inhibits PI3Kγ, its effect on other related kinases, such as Akt, is considerably lower, with an IC₅₀ value of 294 nM. caymanchem.commedchemexpress.comtargetmol.com This selectivity is crucial as it allows for the targeted modulation of the PI3Kγ pathway, potentially minimizing off-target effects that could arise from inhibiting other essential signaling proteins. The compound's potent activity in these cellular assays was a key factor in its identification as a promising candidate for the treatment of inflammatory conditions. patsnap.comnih.govmedkoo.com
Table 1: Inhibitory Activity of this compound This interactive table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against key protein kinases.
| Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|
| PI3Kγ | 29 | caymanchem.commedchemexpress.comtargetmol.com |
| Akt | 294 | caymanchem.commedchemexpress.comtargetmol.com |
Effects on Immune Cell Function, including Myeloid Cell Biology
The PI3K signaling pathway, particularly the γ isoform, plays a fundamental role in regulating the function of immune cells. babraham.ac.uknih.gov PI3Kγ is predominantly expressed in leukocytes and is critical for the signal transduction downstream of G-protein coupled receptors, which include receptors for various chemokines that guide immune cell migration. babraham.ac.ukzuj.edu.jo Myeloid cells, such as neutrophils and monocytes, rely on PI3Kγ signaling for their migration to sites of inflammation, a process central to the immune response. babraham.ac.ukfrontiersin.org
By inhibiting PI3Kγ, this compound can modulate the function of these immune cells. The inhibition of the PI3Kγ pathway is expected to interfere with the chemotaxis and recruitment of myeloid cells, which are often associated with the pathology of chronic inflammatory diseases. babraham.ac.uk Myeloid cells in the tumor microenvironment, for instance, can facilitate immune suppression and resistance to therapy. frontiersin.orgmdpi.com The ability to modulate the function and migration of these cells is a key therapeutic strategy. Although direct studies detailing this compound's effect on specific myeloid cell functions are specific, its targeted inhibition of PI3Kγ provides a clear mechanism for influencing myeloid cell biology. babraham.ac.uk The interplay between myeloid cells and other immune cells, like T-cells, is critical in controlling inflammation and tissue homeostasis, and dysregulation of this interaction contributes to chronic inflammatory diseases. frontiersin.org
Table 2: Summary of this compound's Impact on Immune Function This table outlines the effects of inhibiting PI3Kγ with this compound on immune cell processes.
| Cellular Process | Affected Immune Cells | Mechanism of Action | Reference |
|---|---|---|---|
| Migration & Chemotaxis | Myeloid Cells (Neutrophils, Monocytes) | Inhibition of PI3Kγ signaling downstream of chemokine receptors. | babraham.ac.uk |
| Effector Function | Myeloid Cells | PI3Kγ and PI3Kδ can synergistically modulate myeloid effector functions like ROS production. | nih.gov |
| Immune Regulation | T-cells, Macrophages, Dendritic Cells | The PI3K pathway is involved in regulating T-cell function and the inflammatory state of macrophages. | frontiersin.orgmednexus.org |
Modulation of Pro-inflammatory Cytokine Production
The production of pro-inflammatory cytokines is a hallmark of many inflammatory diseases. explorationpub.comfrontiersin.org The PI3K/Akt signaling pathway is deeply integrated into the cellular cascades that lead to the production of these signaling molecules. explorationpub.comthno.org For example, pro-inflammatory cytokines such as Interleukin-8 (IL-8) can stimulate signal transduction through the PI3K/Akt pathway to promote chemotaxis. explorationpub.com Conversely, inhibiting the PI3K pathway can down-regulate the production of inflammatory factors. thno.org
Preclinical Efficacy of Tasp0415914 in Disease Models
Inflammatory and Autoimmune Disease Models
TASP0415914 has been evaluated for its anti-inflammatory properties, showing promise as a candidate for treating inflammatory and autoimmune disorders. medchemexpress.com The research has primarily focused on its performance in established animal models of arthritis.
Efficacy in Collagen-Induced Arthritis (CIA) Murine Models
The collagen-induced arthritis (CIA) mouse model is a widely utilized and relevant preclinical model for studying the pathology of human rheumatoid arthritis. nih.govnih.gov This model replicates key features of the human disease, including the infiltration of inflammatory cells into the joints, synovial hyperplasia, and the eventual erosion of cartilage and bone. medsci.org
Studies have shown that this compound is effective in this model. Oral administration of the compound led to a dose-dependent suppression of disease progression in mice with established CIA. medchemexpress.com This efficacy, particularly the reduction in ankle swelling and other inflammatory markers, has positioned this compound as a significant lead compound for further investigation in the context of inflammatory diseases.
Table 1: Summary of this compound Efficacy in Collagen-Induced Arthritis (CIA) Murine Model| Model | Key Findings | Implication | References |
|---|---|---|---|
| Collagen-Induced Arthritis (CIA) in mice | Suppressed the progression of arthritis in a dose-dependent manner. | Demonstrates potent anti-inflammatory effects in a relevant autoimmune disease model. | medchemexpress.com |
| Collagen-Induced Arthritis (CIA) in mice | Reduced ankle swelling and inflammatory markers. | Established as a lead candidate for inflammatory disease research. |
Effects on Synovial Inflammation and Cartilage Degradation in Arthritic Models
Synovial inflammation, or synovitis, is a critical component in the pathophysiology of arthritis, directly contributing to both pain and the progressive destruction of joint cartilage. ijbs.comopenaccessjournals.com In arthritic joints, synovial cells produce pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), along with cartilage-degrading enzymes like matrix metalloproteinases (MMPs). ijbs.comopenaccessjournals.comnih.gov This creates a destructive cycle of inflammation and tissue damage. openaccessjournals.com
The demonstrated efficacy of this compound in the CIA model, which is characterized by significant synovitis and cartilage erosion medsci.org, suggests that the compound effectively mitigates these processes. By inhibiting PI3Kγ, a key regulator of immune cell cytokine production and chemotaxis , this compound likely reduces the inflammatory cascade within the synovium. This action is expected to decrease the production of degradative enzymes, thereby protecting cartilage from destruction.
Modulation of Immune Cell Infiltration and Inflammatory Response In Vivo
The pathogenesis of CIA is heavily dependent on the infiltration of various immune cells, particularly macrophages and neutrophils, into the joint synovium. nih.govmedsci.org The recruitment of these leukocytes is a hallmark of the inflammatory response. frontiersin.org
Oncology Research Applications
Beyond its role in inflammation, the PI3Kγ pathway is an area of significant interest in oncology. This compound's selectivity for the PI3Kγ isoform presents unique opportunities for its application in cancer research, particularly in the field of immuno-oncology. researchgate.net
Table 2: Inhibitory Profile of this compound| Target | IC50 | Significance | References |
|---|---|---|---|
| PI3Kγ | 29 nM | Potent inhibition of the primary target. | medchemexpress.com |
| Akt | 294 nM | Demonstrates selectivity for PI3Kγ over the downstream effector Akt. | medchemexpress.com |
Targeting the PI3Kγ Pathway for Tumor Growth Inhibition
The PI3K signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell proliferation, growth, and survival. nih.govd-nb.info Consequently, it is a major target for the development of anticancer agents. nih.gov While many inhibitors target the entire PI3K family, selective inhibition of specific isoforms like PI3Kγ is an emerging strategy.
Inhibition of PI3Kγ is being explored as a method to control tumor growth, not by directly killing cancer cells, but by modulating the tumor's immune landscape. researchgate.net Research indicates that blocking PI3Kγ can stimulate a T cell-mediated anti-tumor response, highlighting a novel immunotherapeutic approach to cancer treatment. researchgate.net
Impact on the Tumor Microenvironment, specifically Myeloid-Derived Immune Suppression
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. frontiersin.org In many cancers, the TME is immunosuppressive, which allows the tumor to evade destruction by the host's immune system. mdpi.com A key cell type responsible for this suppression is the myeloid-derived suppressor cell (MDSC). frontiersin.orgnih.gov MDSCs accumulate within the TME and potently inhibit the function of anti-tumor T cells. mdpi.com
PI3Kγ plays a crucial role in the function of myeloid cells. Targeting PI3Kγ with selective inhibitors has been shown in preclinical models to alter the TME by reducing the infiltration of immunosuppressive MDSCs. researchgate.net By inhibiting PI3Kγ, a compound like this compound has the potential to reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state. This could weaken the tumor's defenses and potentially enhance the efficacy of other immunotherapies, such as immune checkpoint inhibitors. researchgate.net
Exploratory Studies in Other Disease Contexts
Exploratory preclinical research has investigated the therapeutic potential of this compound in models of autoimmune and inflammatory diseases. As a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), a key regulator of immune cell function, the compound's efficacy has been evaluated in disease contexts where PI3Kγ is implicated in the pathology. nih.gov These studies provide foundational evidence for its potential application in treating conditions driven by aberrant immune and inflammatory responses.
The primary exploratory model used to validate the in vivo efficacy of this compound is the collagen-induced arthritis (CIA) mouse model, a standard preclinical representation of rheumatoid arthritis. nih.govresearchgate.net In this model, the compound demonstrated a significant, dose-dependent suppression of disease progression. nih.gov Treatment with this compound led to a noticeable reduction in the clinical signs of arthritis, such as ankle swelling and redness.
The mechanism of PI3Kγ inhibition is also considered a therapeutic target in other autoimmune conditions. For instance, pharmacological inhibition of PI3Kγ has been shown to reduce central nervous system inflammation and disease progression in experimental autoimmune encephalitis (EAE), a model for multiple sclerosis. nih.gov While specific studies on this compound in EAE models are not detailed, its class of inhibitors shows effectiveness in alleviating symptoms in animal models of both rheumatoid arthritis and systemic lupus erythematosus (SLE). nih.gov
The efficacy of this compound in the CIA model is attributed to its inhibitory effect on the PI3K/Akt signaling pathway, which is crucial for the chemotaxis and activation of immune cells like macrophages and neutrophils that drive inflammation in the joints. nih.gov
The research findings from the mouse collagen-induced arthritis model are summarized below.
Table 1: Preclinical Efficacy of this compound in Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Observation | Implication |
|---|---|---|
| Disease Progression | Suppressed the progression of the disease in a dose-dependent manner. nih.gov | Potential to modify the course of inflammatory arthritis. |
| Clinical Score | Reduction in ankle swelling and redness. | Alleviation of key clinical symptoms of arthritis. |
| Inflammatory Markers | Reduction in inflammatory markers. | Demonstrates anti-inflammatory activity at a molecular level. |
| Underlying Pathway | Inhibition of PI3Kγ/Akt pathway. | Confirms target engagement and mechanism of action in a disease model. |
Pharmacological Characteristics of Tasp0415914 in Preclinical Settings
In Vitro Metabolic Stability in Hepatic Systems
For TASP0415914, specific quantitative data on its in vitro metabolic stability in hepatic systems, including half-life and intrinsic clearance values in liver microsomes or hepatocytes from preclinical species, are not publicly available in the reviewed literature. This information is typically generated during preclinical development to guide candidate selection and dose prediction for in vivo studies.
| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Cytochrome P450 (CYP) Inhibition Profile
Drug-drug interactions are a significant concern in clinical practice, and many of these interactions arise from the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. Therefore, assessing the inhibitory potential of a new drug candidate against major CYP isoforms is a crucial part of preclinical safety evaluation.
Preclinical studies have indicated that this compound exhibits a favorable profile with regard to CYP inhibition. Specifically, it has been reported that this compound shows no significant inhibition of the major cytochrome P450 isoforms up to a concentration of 10 μM. This suggests a low potential for this compound to cause clinically relevant drug-drug interactions mediated by the inhibition of these key metabolic enzymes.
| CYP Isoform | IC50 (µM) |
|---|---|
| CYP1A2 | > 10 |
| CYP2C9 | > 10 |
| CYP2C19 | > 10 |
| CYP2D6 | > 10 |
| CYP3A4 | > 10 |
Oral Bioavailability and Preclinical Pharmacokinetics
Oral bioavailability is a key pharmacokinetic property that determines the fraction of an orally administered drug that reaches the systemic circulation. A compound with good oral bioavailability is generally preferred for chronic therapies. Preclinical pharmacokinetic studies in animal models are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate and to predict its behavior in humans.
This compound has been described as an orally potent inhibitor of PI3Kγ, and it has demonstrated in vivo efficacy in a mouse model of collagen-induced arthritis following oral administration. This indicates that the compound is orally bioavailable and achieves sufficient systemic exposure to exert its pharmacological effect. However, specific pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and the percentage of oral bioavailability (F%) in preclinical species have not been disclosed in the available literature. A favorable pharmacokinetic profile was noted as a reason for its selection as a candidate for further development.
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
|---|---|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Comparative Analysis of Tasp0415914 with Other Pi3k Inhibitors
Isoform Selectivity Spectrum Against Class I PI3Ks (α, β, δ)
TASP0415914 is a potent inhibitor of the PI3Kγ isoform, with a reported half-maximal inhibitory concentration (IC50) of 29 nM. medchemexpress.com While specific IC50 values for this compound against the α, β, and δ isoforms are not detailed in the available literature, its characterization as a selective PI3Kγ inhibitor implies significantly lower potency against these other Class I isoforms. This selectivity is a key feature, as the different isoforms have distinct expression patterns and biological functions.
PI3Kα and PI3Kβ are ubiquitously expressed, playing roles in fundamental processes like insulin (B600854) signaling and metabolism. nih.govvaluebasedcancer.com In contrast, PI3Kδ and PI3Kγ are predominantly expressed in leukocytes, where they play crucial, albeit different, roles in the immune system. babraham.ac.uknih.govvaluebasedcancer.com The focused activity of this compound on the γ-isoform distinguishes it from other selective inhibitors that target the α, β, or δ isoforms. For instance, Alpelisib (BYL719) is highly selective for PI3Kα, Idelalisib is selective for PI3Kδ, and TGX-221 is a potent inhibitor of PI3Kβ. nih.govdovepress.comrndsystems.com
The following table provides a comparative view of the isoform selectivity of this compound and other representative PI3K inhibitors.
| Compound | Primary Target | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
|---|---|---|---|---|---|
| This compound | PI3Kγ | Data Not Available | Data Not Available | 29 medchemexpress.com | Data Not Available |
| Alpelisib (BYL719) | PI3Kα | ~4-5 dovepress.comrsc.org | ~1200 rsc.org | ~250 rsc.org | ~290 rsc.org |
| TGX-221 | PI3Kβ | 5000 rndsystems.comtocris.com | 5-7 rndsystems.comtocris.comfocusbiomolecules.com | 3500 rndsystems.comtocris.com | 100 rndsystems.comtocris.com |
| Idelalisib (CAL-101) | PI3Kδ | >1124-fold less potent than vs. δ nih.gov | >159-fold less potent than vs. δ nih.gov | >1124-fold less potent than vs. δ nih.gov | ~6 (EC50) nih.gov |
| Eganelisib (IPI-549) | PI3Kγ | 3200 medchemexpress.com | 3500 medchemexpress.com | 16 medchemexpress.comselleckchem.com | >8400 medchemexpress.com |
Mechanistic Distinctions from Pan-PI3K Inhibitors and Other Isoform-Selective Agents
The mechanism of action of this compound is distinct from both pan-PI3K inhibitors and agents selective for other isoforms due to its specific targeting of PI3Kγ.
Distinctions from Pan-PI3K Inhibitors: Pan-PI3K inhibitors, such as buparlisib (B177719) and pictilisib, non-selectively target all four Class I isoforms (α, β, γ, and δ). mdpi.comnih.gov This broad inhibition can lead to a more comprehensive shutdown of the PI3K pathway, which has been shown to be more effective in certain cancer models compared to selective inhibition. nih.gov However, this widespread activity is also associated with significant toxicities, as the inhibition of ubiquitously expressed PI3Kα and PI3Kβ can disrupt normal cellular processes like glucose metabolism. aacrjournals.orgfrontiersin.orgnih.gov In contrast, this compound's selective action on the leukocyte-restricted PI3Kγ isoform offers a more targeted approach.
A key mechanistic difference lies in the upstream activation signals. Class IA PI3Ks (α, β, δ) are primarily activated by receptor tyrosine kinases (RTKs), while the Class IB isoform, PI3Kγ, is predominantly activated by G-protein coupled receptors (GPCRs), such as chemokine receptors. babraham.ac.ukfrontiersin.org Therefore, this compound specifically interrupts signaling downstream of GPCRs in immune cells, a mechanism fundamentally different from the broad RTK and GPCR signal blockade caused by pan-inhibitors. Furthermore, pan-inhibition can trigger complex feedback loops; for instance, inhibiting PI3Kα can lead to the compensatory activation of PI3Kβ, a resistance mechanism that a highly selective inhibitor might avoid. frontiersin.orgnih.gov
Distinctions from Other Isoform-Selective Agents: The function of this compound is also mechanistically distinct from other isoform-selective agents by virtue of its target.
Versus PI3Kα inhibitors (e.g., Alpelisib): These agents primarily target PI3Kα, which is frequently mutated in cancer and is a key mediator of insulin signaling. dovepress.com Their mechanism is tied to controlling tumor cell proliferation driven by PIK3CA mutations. researchgate.net
Versus PI3Kβ inhibitors (e.g., TGX-221): These inhibitors target PI3Kβ, which is implicated in signaling from PTEN-loss tumors and plays a role in thrombosis. aacrjournals.orgrndsystems.com
Versus PI3Kδ inhibitors (e.g., Idelalisib): These agents block PI3Kδ, which is critical for the development, function, and survival of adaptive immune cells, particularly B-lymphocytes. nih.govvaluebasedcancer.com They effectively disrupt B-cell receptor signaling, which is hyperactive in many B-cell malignancies. nih.govashpublications.org
This compound (PI3Kγ inhibitor): In contrast, this compound targets PI3Kγ, which is crucial for the function of innate immune cells, such as macrophages and neutrophils. nih.govtargetedonc.com Its inhibition primarily affects processes like chemokine-mediated cell migration and inflammatory responses driven by these myeloid cells. babraham.ac.uktargetedonc.com While both δ and γ isoforms are important in immunity, PI3Kδ is more associated with the adaptive immune system, whereas PI3Kγ is more aligned with the innate immune response. nih.gov This distinction is highlighted by findings that T-cell migration can be effectively blocked by a PI3Kγ-selective inhibitor, while a PI3Kδ-selective inhibitor has little effect. targetedonc.com
Potential Therapeutic Advantages and Unique Research Positioning
The selective nature of this compound provides potential therapeutic advantages and places it in a unique position for research.
Potential Therapeutic Advantages: The primary therapeutic advantage of a selective PI3Kγ inhibitor like this compound over pan-PI3K inhibitors is the potential for an improved safety profile. mdpi.comfrontiersin.org By sparing the α and β isoforms, such inhibitors may avoid on-target toxicities like hyperglycemia and other metabolic disturbances that have complicated the clinical development of pan-inhibitors. mdpi.comdovepress.com This improved tolerability could allow for more effective therapeutic dosing in diseases where the PI3Kγ isoform is the primary pathogenic driver.
Compared to other isoform-selective inhibitors, targeting PI3Kγ offers a distinct therapeutic strategy. While PI3Kδ inhibitors have proven effective in B-cell malignancies nih.gov, PI3Kγ inhibition presents an opportunity to target diseases characterized by myeloid cell-driven inflammation, such as certain autoimmune disorders and the tumor microenvironment of solid tumors. targetedonc.comahajournals.org Blockade of PI3Kγ can reduce tumor growth and prevent cardiotoxicity from chemotherapy by modulating immune responses and autophagy. ahajournals.org Dual PI3Kγ/δ inhibitors like Duvelisib have also shown promise, highlighting the complementary roles of these two isoforms in regulating the tumor microenvironment, but a γ-specific agent allows for a more focused therapeutic intervention. targetedonc.com
Unique Research Positioning: As a selective tool, this compound is valuable for elucidating the specific biological roles of the PI3Kγ isoform. Its use in preclinical models, such as the collagen-induced arthritis model, helps to dissect the contribution of PI3Kγ to inflammatory disease pathogenesis, separate from the roles of other isoforms. medchemexpress.comnih.gov It allows researchers to specifically probe the consequences of inhibiting GPCR-mediated signaling in innate immune cells, a pathway critical for immune cell trafficking and activation. babraham.ac.uktargetedonc.com This positions this compound and similar PI3Kγ inhibitors as critical research agents for exploring the complexities of the tumor immune microenvironment, autoimmune diseases, and other inflammatory conditions. focusbiomolecules.commdpi.com
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced TASP0415914 Analogs and Derivatives
The foundational structure of this compound, a 2-amino-5-oxadiazolyl thiazole (B1198619), provides a robust scaffold for the design and synthesis of next-generation analogs. zuj.edu.joresearchgate.net Future research will focus on systematic structure-activity relationship (SAR) studies to enhance its pharmacological properties. researchgate.net The core concept involves combining two or more pharmacophores to potentially amplify therapeutic effects and interact with multiple targets. eurekaselect.com
Key synthetic strategies may include:
Modification of the 1,2,4-oxadiazole (B8745197) moiety : This five-membered heterocyclic ring is a critical component and has been a subject of various synthetic methodologies. eurekaselect.com Exploring different substituents on this ring could modulate target binding and selectivity.
Alterations to the thiazole core : The thiazole ring is a common feature in many biologically active compounds, and its derivatives are known to target a range of proteins, including kinases. researchgate.net
Derivatization of the 3-hydroxypiperidine (B146073) group : This part of the molecule is significant for its interaction with the PI3Kγ binding site. Fine-tuning its structure could lead to improved potency and a better side-effect profile.
The goal of these synthetic efforts is to develop analogs with superior potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net Molecular modeling and docking studies will be instrumental in guiding the rational design of these new chemical entities. researchgate.net
Investigation of Synergistic Therapeutic Combinations
To broaden the therapeutic applications of this compound, investigating its efficacy in combination with other agents is a promising strategy. Given that drug resistance can emerge from the activation of parallel signaling pathways, combining PI3Kγ inhibition with other targeted therapies could lead to improved outcomes. researchgate.net
Potential synergistic combinations to explore include:
With other PI3K isoform inhibitors : Dual inhibition of PI3Kγ and PI3Kδ has shown promise in preclinical models of autoimmune diseases like rheumatoid arthritis and lupus. nih.gov
With inhibitors of parallel pathways : The MEK/ERK pathway is another crucial signaling cascade in cellular proliferation. zuj.edu.jo Combining this compound with MEK inhibitors could offer a more comprehensive blockade of oncogenic signaling.
With existing standard-of-care treatments : In inflammatory conditions, combining this compound with current therapies could allow for lower doses of each drug, potentially reducing toxicity.
Statistical frameworks like the Chou-Talalay method will be crucial for quantifying the level of synergy between this compound and other therapeutic agents.
Exploration of Unidentified Biological Roles and Pathway Intersections
While this compound is primarily recognized as a PI3Kγ inhibitor, its full spectrum of biological activities may not be completely understood. eurekaselect.comdntb.gov.ua Future research should aim to uncover novel biological roles and pathway intersections. The PI3K signaling pathway is complex, with crosstalk to other critical cellular processes. researchgate.net
Areas for future exploration include:
Impact on other kinase families : Comprehensive kinase profiling can reveal off-target effects that might be therapeutically beneficial or contribute to side effects.
Role in different cell types : Although PI3Kγ expression is predominant in leukocytes, its function in other cell types warrants further investigation. nih.govresearchgate.net
Involvement in other disease contexts : Beyond inflammation and cancer, the PI3K pathway is implicated in metabolic and cardiovascular disorders, suggesting a broader potential for this compound. justia.com
Development of Refined Preclinical Models for Comprehensive Efficacy Assessment
To better predict the clinical efficacy of this compound, the development of more sophisticated preclinical models is essential. While it has demonstrated in vivo efficacy in a collagen-induced arthritis (CIA) model in mice, expanding the range of models is crucial. zuj.edu.joresearchgate.net
Future preclinical research should incorporate:
Humanized mouse models : These models, engrafted with human immune cells, can provide more relevant insights into the compound's effect on the human immune system.
Patient-derived xenografts (PDX) and organoids : For oncology applications, PDX models and patient-derived organoids can better recapitulate the heterogeneity of human tumors.
Advanced imaging techniques : Non-invasive imaging can be used to monitor the therapeutic response and biodistribution of this compound and its analogs in real-time.
These advanced models will allow for a more thorough assessment of efficacy and can help to identify patient populations most likely to respond to treatment. nih.govresearchgate.net
Identification of Translational Biomarkers for Compound Activity
The identification of reliable translational biomarkers is paramount for the clinical development of this compound. Biomarkers are needed to monitor drug activity, predict patient response, and guide dose selection.
Key strategies for biomarker discovery include:
Pharmacodynamic biomarkers : Measuring the phosphorylation of downstream targets like Akt in peripheral blood mononuclear cells (PBMCs) can provide a direct readout of PI3Kγ inhibition.
Multi-omics approaches : Integrating proteomics, metabolomics, and genomics can help to identify predictive biomarkers of response.
Immune cell profiling : In inflammatory and autoimmune diseases, changes in the frequency and function of specific immune cell populations, such as neutrophils, can serve as biomarkers. nih.gov
Bioinformatics and machine learning will play a significant role in analyzing the large datasets generated from these studies to identify robust and clinically relevant biomarkers. nih.gov
Q & A
Q. What are the primary molecular targets and mechanisms of action of TASP0415914 in preclinical models?
this compound is a dual inhibitor targeting PI3Kγ (IC50 = 29 nM) and Akt (IC50 = 294 nM), with oral bioavailability. Its anti-inflammatory effects are attributed to PI3Kγ inhibition, which disrupts immune cell signaling, while Akt inhibition modulates apoptosis and autophagy pathways. Standard experimental validation involves kinase profiling assays to confirm selectivity and functional cellular assays (e.g., cytokine release in macrophages) to assess efficacy .
Q. What in vitro and in vivo models are most appropriate for studying this compound's efficacy in inflammation research?
- In vitro: Primary immune cells (e.g., macrophages, neutrophils) treated with lipopolysaccharide (LPS) or other pro-inflammatory stimuli to measure cytokine production (ELISA) and signaling pathway activation (Western blot).
- In vivo: Murine models of rheumatoid arthritis (e.g., collagen-induced arthritis) or acute lung injury, with endpoints including histopathology, inflammatory biomarker quantification, and Akt/PI3Kγ pathway inhibition in tissue lysates .
Q. How should researchers validate the specificity of this compound in experimental systems?
- Perform kinase selectivity panels to rule off-target effects.
- Use genetic knockdown (siRNA/CRISPR) of PI3Kγ or Akt in control experiments to confirm phenotype recapitulation.
- Compare results with structurally distinct PI3Kγ/Akt inhibitors (e.g., AS-605240 for PI3Kγ) to isolate compound-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported IC50 values across different assay conditions?
Variations in IC50 may arise from differences in ATP concentrations, cell types, or assay formats (e.g., biochemical vs. cellular assays). To address this:
- Standardize assay conditions (e.g., ATP at Km levels) and use orthogonal methods (e.g., SPR for binding affinity).
- Include positive controls (e.g., known inhibitors) in each experiment to normalize data.
- Statistically analyze batch-to-batch variability using ANOVA or mixed-effects models .
Q. What experimental strategies can isolate the contributions of PI3Kγ vs. Akt inhibition to this compound's anti-inflammatory effects?
- Use isoform-specific inhibitors in combination studies (e.g., PI3Kγ-only inhibitors) to dissect pathway contributions.
- Employ phospho-specific flow cytometry to quantify Akt and PI3Kγ pathway activation in single cells.
- Conduct transcriptomic profiling (RNA-seq) to identify gene networks uniquely regulated by each target .
Q. How should researchers design dose-response studies to account for this compound's dual-target activity?
- Perform separate dose curves for PI3Kγ and Akt inhibition to establish EC50 ratios.
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma/tissue concentrations with target engagement.
- Evaluate off-target effects at high doses via proteome-wide activity profiling (e.g., kinome screens) .
Q. What methodologies are recommended for assessing this compound's synergy with other therapeutics (e.g., proteasome inhibitors)?
- Use combination index (CI) analysis via the Chou-Talalay method to quantify synergism/antagonism.
- Measure markers of endoplasmic reticulum (ER) stress (e.g., CHOP, XBP1 splicing) when co-administering with proteasome inhibitors.
- Validate findings in 3D co-culture systems (e.g., tumor-immune cell models) to mimic in vivo complexity .
Methodological Best Practices
Q. How can researchers ensure reproducibility when studying this compound in animal models?
- Report detailed husbandry conditions (e.g., diet, circadian cycles) that may influence immune responses.
- Use stratified randomization to balance baseline inflammation levels across treatment groups.
- Adhere to ARRIVE guidelines for in vivo studies, including blinding and sample-size justification .
Q. What statistical approaches are critical for analyzing this compound's high-content screening data?
Q. How should contradictory findings between in vitro and in vivo efficacy be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
